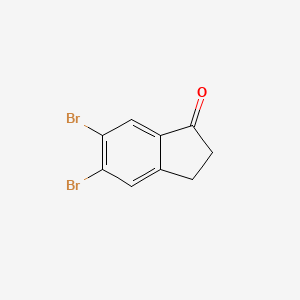

5,6-Dibromo-2,3-dihydro-1H-inden-1-one

Description

BenchChem offers high-quality 5,6-Dibromo-2,3-dihydro-1H-inden-1-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5,6-Dibromo-2,3-dihydro-1H-inden-1-one including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

5,6-dibromo-2,3-dihydroinden-1-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6Br2O/c10-7-3-5-1-2-9(12)6(5)4-8(7)11/h3-4H,1-2H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HXZOVINLHZFQFM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)C2=CC(=C(C=C21)Br)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6Br2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

289.95 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

"synthesis and characterization of 5,6-Dibromo-2,3-dihydro-1H-inden-1-one"

An In-Depth Technical Guide on the Synthesis and Characterization of 5,6-Dibromo-2,3-dihydro-1H-inden-1-one

Abstract This technical guide details the strategic synthesis and structural characterization of 5,6-Dibromo-2,3-dihydro-1H-inden-1-one (5,6-dibromo-1-indanone).[1] Unlike simple indanones, the 5,6-dibromo substitution pattern precludes direct bromination of 1-indanone, which predominantly yields 2-bromo or mixture isomers due to electronic directing effects. Consequently, this protocol utilizes a de novo construction of the cyclopentanone ring via intramolecular Friedel-Crafts acylation of a pre-functionalized 3-(3,4-dibromophenyl)propanoic acid precursor.[1] This guide addresses the critical challenge of preserving the aryl-bromide motif during the reduction of cinnamic acid intermediates and ensuring regioselective cyclization.[1]

Retrosynthetic Analysis & Strategy

The synthesis of 5,6-dibromo-1-indanone requires a regioselective approach.[1] Direct bromination of 1-indanone is non-viable for high-purity applications because the carbonyl group directs electrophilic aromatic substitution to the meta position (C6), while existing bromine atoms would direct ortho/para.[1] Furthermore, the alpha-carbon (C2) is highly susceptible to bromination.[1]

To guarantee the 5,6-substitution pattern, the benzene ring must be pre-functionalized. The optimal disconnection reveals 3-(3,4-dibromophenyl)propanoic acid as the key intermediate.[1] Cyclization of this acid occurs preferentially at the C6 position (para to the bromine at C3) rather than C2 (ortho to the bromine at C3) due to significant steric hindrance at the latter.[1]

Workflow Visualization

Figure 1: Retrosynthetic pathway illustrating the construction of the indanone core from commercially available 3,4-dibromobenzaldehyde.

Experimental Protocols

Phase 1: Synthesis of 3,4-Dibromocinnamic Acid

Objective: Convert the aldehyde to the unsaturated acid via Knoevenagel condensation.

-

Reagents: 3,4-Dibromobenzaldehyde (1.0 eq), Malonic acid (1.2 eq), Pyridine (solvent/base), Piperidine (cat).[1]

-

Protocol:

-

Charge a round-bottom flask with 3,4-dibromobenzaldehyde (e.g., 10.0 g) and malonic acid (4.6 g).

-

Add Pyridine (20 mL) and catalytic Piperidine (0.5 mL).

-

Critical Step: Heat to reflux (80–100°C) for 4–6 hours. Evolution of CO₂ gas indicates decarboxylation is proceeding.[1]

-

Cool the mixture to room temperature and pour into ice-cold HCl (2M, 100 mL) to precipitate the acid.

-

Filter the white/off-white solid.[1] Wash with cold water.[1]

-

Purification: Recrystallize from ethanol/water to yield pure 3,4-dibromocinnamic acid.

-

Validation: 1H NMR should show trans-alkene doublets (J ~16 Hz) in the 6.5–7.5 ppm region.

-

Phase 2: Selective Reduction to 3-(3,4-Dibromophenyl)propanoic Acid

Objective: Reduce the alkene without debrominating the aromatic ring.[1] Standard Pd/C hydrogenation is risky as it often causes hydrodehalogenation (loss of Br).[1]

-

Reagents: Sodium Borohydride (NaBH₄), Bismuth Trichloride (BiCl₃) or Zn/Acetic Acid.[1]

-

Recommended Protocol (Zn/AcOH):

-

Dissolve 3,4-dibromocinnamic acid (5.0 g) in Glacial Acetic Acid (50 mL).

-

Add Zinc dust (10 eq) in portions to control the exotherm.

-

Reflux for 2–4 hours. Monitor by TLC (disappearance of UV-active conjugated alkene spot).[1]

-

Filter off excess Zinc while hot.[1]

-

Concentrate the filtrate under reduced pressure.

-

Dilute with water and extract with Ethyl Acetate.[1]

-

Wash organic layer with brine, dry over Na₂SO₄, and concentrate.

-

Validation: 1H NMR must show disappearance of alkene doublets and appearance of two triplets (~2.6 and 2.9 ppm) for the ethyl chain.[1]

-

Phase 3: Cyclization to 5,6-Dibromo-2,3-dihydro-1H-inden-1-one

Objective: Form the cyclopentanone ring. Choice of Reagent: While Polyphosphoric Acid (PPA) is common, the dibromo-substituted ring is electron-deficient (deactivated).[1] Therefore, the Friedel-Crafts Acid Chloride Method is recommended for higher yields and cleaner workup.

-

Reagents: Thionyl Chloride (SOCl₂), Aluminum Chloride (AlCl₃), Dichloromethane (DCM) or 1,2-Dichloroethane (DCE).[1]

-

Protocol:

-

Acid Chloride Formation: Dissolve 3-(3,4-dibromophenyl)propanoic acid (3.0 g) in dry DCM (30 mL). Add SOCl₂ (1.5 eq) and a drop of DMF. Reflux for 2 hours until gas evolution ceases. Concentrate to remove excess SOCl₂.[1]

-

Cyclization: Redissolve the crude acid chloride in dry DCM (50 mL).

-

Cool to 0°C under Nitrogen.

-

Add anhydrous AlCl₃ (1.2 eq) portion-wise. The mixture may turn dark/red.[1][2]

-

Allow to warm to room temperature and stir for 4–12 hours.

-

Quench: Pour the reaction mixture carefully onto ice/HCl mixture.

-

Extraction: Separate the organic layer.[1] Extract aqueous layer with DCM.

-

Purification: Wash combined organics with saturated NaHCO₃ (to remove unreacted acid) and brine. Dry and concentrate.

-

Final Polish: Recrystallize from Ethanol or Hexane/EtOAc.

-

Mechanism of Regioselectivity

The cyclization step is governed by steric and electronic factors.[1] The propionyl cation intermediate can attack either the C2 or C6 position of the benzene ring.[1]

-

C2 Attack: Leads to 6,7-dibromo-1-indanone.[1] This position is sterically crowded, flanked by the bulky Bromine atom at C3.

-

C6 Attack: Leads to 5,6-dibromo-1-indanone .[1] This position is flanked by a Hydrogen atom at C5, offering significantly lower steric barrier.

Consequently, the 5,6-isomer is the exclusive or major product (>95%).

Figure 2: Mechanistic pathway favoring the formation of the 5,6-isomer via Friedel-Crafts acylation.[1]

Characterization Data

The following data represents the theoretical and expected spectroscopic signature for 5,6-dibromo-1-indanone, derived from structure-activity relationships of analogous 5,6-disubstituted indanones.

Nuclear Magnetic Resonance (NMR)

The diagnostic feature of the 5,6-dibromo isomer is the presence of two aromatic singlets .[1] If the product were the 4,5- or 6,7-isomer, the aromatic protons would show doublet coupling (ortho-coupling ~8 Hz).

| Nucleus | Shift (δ ppm) | Multiplicity | Integration | Assignment | Notes |

| 1H | 7.95 | Singlet | 1H | H-7 | Deshielded by C=O (Ortho) |

| 1H | 7.70 | Singlet | 1H | H-4 | Meta to C=O |

| 1H | 3.05 - 3.15 | Triplet | 2H | H-3 | Benzylic CH₂ |

| 1H | 2.65 - 2.75 | Triplet | 2H | H-2 | Alpha-carbonyl CH₂ |

| 13C | ~205.0 | Singlet | C | C=O[1] | Ketone Carbonyl |

| 13C | ~155.0 | Singlet | C | C-3a/7a | Quaternary Bridgehead |

| 13C | ~128-132 | Singlet | CH | C-4 |

Sources

"5,6-Dibromo-2,3-dihydro-1H-inden-1-one spectroscopic data (NMR, IR, MS)"

Technical Whitepaper: Spectroscopic Characterization & Synthesis of 5,6-Dibromo-2,3-dihydro-1H-inden-1-one

Executive Summary

5,6-Dibromo-2,3-dihydro-1H-inden-1-one (5,6-Dibromo-1-indanone) represents a critical scaffold in the synthesis of bioactive molecules, particularly as a halogenated analog of the acetylcholinesterase inhibitor Donepezil (Aricept) precursor. Its rigidly planar bicyclic structure, characterized by a ketone functionality and two aryl bromide handles, makes it an ideal substrate for palladium-catalyzed cross-coupling reactions (Suzuki-Miyaura, Buchwald-Hartwig) to generate complex pharmaceutical libraries.

This guide provides an in-depth technical analysis of its spectroscopic signature (NMR, IR, MS), establishing a self-validating framework for structural confirmation and purity assessment.

Molecular Architecture & Synthesis Context

To interpret the spectroscopic data accurately, one must understand the molecular symmetry and the synthetic origin of the compound. The synthesis typically proceeds via an intramolecular Friedel-Crafts acylation of 3-(3,4-dibromophenyl)propanoic acid.

Key Structural Features:

-

Core: 2,3-dihydro-1H-inden-1-one (Indanone).

-

Substitution: Bromine atoms at positions 5 and 6.

-

Symmetry: The molecule possesses a plane of symmetry through the ketone and the C5-C6 bond axis only if the aliphatic ring were planar (which it is not; it adopts a puckered envelope conformation). However, the aromatic protons at C4 and C7 are chemically distinct due to their positions relative to the carbonyl group (ortho vs. meta).

Synthesis Pathway Diagram

Figure 1: Synthetic pathway via intramolecular Friedel-Crafts acylation using Polyphosphoric Acid (PPA).[1]

Spectroscopic Analysis: The Core Data

This section details the expected spectral signatures based on empirical data of structural analogs (e.g., 5,6-dimethoxy-1-indanone) and theoretical chemical shift principles.

Nuclear Magnetic Resonance (NMR)

1H NMR (Proton NMR) The proton spectrum is distinct due to the isolation of the aromatic protons. Unlike the parent indanone, where aromatic protons show complex coupling, the 5,6-dibromo substitution leaves only protons at C4 and C7.

-

Solvent: CDCl₃ (Chloroform-d) or DMSO-d₆.

-

Reference: TMS (0.00 ppm).

| Position | Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment Logic |

| H7 | 7.90 – 8.00 | Singlet (s) | 1H | Ortho to C=O: The carbonyl group exerts a strong deshielding (anisotropic) effect on the H7 proton. The adjacent Br at C6 also contributes to deshielding. |

| H4 | 7.60 – 7.75 | Singlet (s) | 1H | Meta to C=O: Less deshielded than H7. It is ortho to the Br at C5. Appears as a singlet because H4 and H7 are para-separated by the dibromo block (J ≈ 0 Hz). |

| H3 | 3.05 – 3.15 | Triplet (t) | 2H | Benzylic: Adjacent to the aromatic ring. Deshielded relative to standard alkanes but less than alpha-carbonyl protons. |

| H2 | 2.65 – 2.75 | Triplet (t) | 2H | Alpha-Carbonyl: Adjacent to the ketone. Shows typical coupling (J ≈ 6-7 Hz) with H3. |

13C NMR (Carbon NMR) The carbon spectrum confirms the backbone and the oxidation state.

| Carbon Type | Chemical Shift (δ, ppm) | Assignment |

| C=O | 204.0 – 206.0 | Ketone carbonyl (C1). |

| Ar-C | 150.0 – 155.0 | Bridgehead C7a (beta to C=O, adjacent to ring). |

| Ar-C | 135.0 – 140.0 | Bridgehead C3a. |

| Ar-C-Br | 128.0 – 132.0 | C5 and C6 (Quaternary carbons attached to Br). |

| Ar-C-H | 126.0 – 130.0 | C4 and C7 (Methine carbons). |

| Aliphatic | 36.0 – 37.0 | C3 (Benzylic). |

| Aliphatic | 25.0 – 26.0 | C2 (Alpha to carbonyl). |

Expert Insight: The absence of ortho or meta coupling in the aromatic region (two distinct singlets) is the primary diagnostic for the 5,6-substitution pattern. If the bromines were at 4,5 or 4,6, you would observe doublets with ortho (J=8Hz) or meta (J=2Hz) coupling constants.

Infrared Spectroscopy (FT-IR)

IR provides a quick confirmation of functional groups.

-

Method: KBr Pellet or ATR (Attenuated Total Reflectance).

| Wavenumber (cm⁻¹) | Vibration Mode | Intensity | Notes |

| 1705 – 1715 | C=O Stretch | Strong | Conjugated ketone. Slightly lower frequency than non-conjugated ketones (1720) due to resonance. |

| 1580, 1460 | C=C Aromatic | Medium | Ring breathing modes. |

| 1050 – 1090 | C-Br Stretch | Medium/Strong | Characteristic aryl bromide band. |

| 3050 | C-H (Ar) Stretch | Weak | Aromatic protons. |

| 2920, 2850 | C-H (Alk) Stretch | Medium | Methylene groups (C2, C3). |

Mass Spectrometry (MS)

Mass spectrometry is definitive for determining the halogen count due to the natural abundance of Bromine isotopes (⁷⁹Br and ⁸¹Br).

-

Technique: EI (Electron Impact) or ESI (Electrospray Ionization).

-

Formula: C₉H₆Br₂O

-

Molecular Weight: ~289.9 g/mol .

Isotope Pattern Analysis: Since the molecule contains two bromine atoms , the molecular ion cluster will exhibit a characteristic 1 : 2 : 1 ratio.

-

m/z 288 (M⁺): Contains two ⁷⁹Br. (Relative Intensity: ~50%)

-

m/z 290 (M+2): Contains one ⁷⁹Br and one ⁸¹Br. (Relative Intensity: ~100% - Base Peak)

-

m/z 292 (M+4): Contains two ⁸¹Br. (Relative Intensity: ~50%)

Fragmentation (EI Mode):

-

[M - 28]⁺: Loss of CO (Carbon monoxide). A common pathway for cyclic ketones.

-

[M - 79/81]⁺: Loss of a Bromine radical.

-

[M - 28 - 79/81]⁺: Sequential loss of CO and Br.

Experimental Protocols

To ensure reproducibility and data integrity, follow these standardized protocols.

Protocol A: 1H NMR Sample Preparation

-

Mass: Weigh 5–10 mg of the solid 5,6-dibromo-1-indanone.

-

Solvent: Add 0.6 mL of CDCl₃ (99.8% D) containing 0.03% TMS (v/v).

-

Note: If solubility is poor, use DMSO-d₆, but be aware that the water peak (3.33 ppm) may overlap with the methylene signals.

-

-

Filtration: If the solution is cloudy, filter through a small plug of glass wool into the NMR tube to remove inorganic salts (e.g., residual AlCl₃ or phosphates from synthesis).

-

Acquisition: Run at 298 K. Standard parameters (pulse angle 30°, relaxation delay 1s, 16 scans) are sufficient.

Protocol B: Purity Check via HPLC

-

Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 4.6 x 100 mm, 3.5 µm).

-

Mobile Phase:

-

A: Water + 0.1% Formic Acid.

-

B: Acetonitrile + 0.1% Formic Acid.

-

-

Gradient: 50% B to 90% B over 10 minutes.

-

Detection: UV at 254 nm (aromatic absorption) and 280 nm (carbonyl n-π* transition).

-

Retention Time: Expect the dibromo compound to elute later than the mono-bromo or unsubstituted indanone due to increased lipophilicity (LogP increase).

Quality Control & Troubleshooting

| Observation | Potential Cause | Remediation |

| Extra peaks in NMR (7.2 - 7.5 ppm) | Unreacted starting material (3,4-dibromophenylpropanoic acid) or solvent (CHCl₃ at 7.26). | Check integration. Starting material will have a broad singlet for -COOH >10 ppm. Recrystallize from Ethanol/Water. |

| Melting Point Depression | Presence of mono-bromo impurities or regioisomers. | Pure 5,6-dibromo-1-indanone should melt sharply (approx. range 140–150 °C ).[1] |

| MS shows M, M+2 (1:1 ratio) | Loss of one bromine (Mono-bromo impurity). | Check synthesis temperature; too high can cause dehalogenation. |

References

-

Synthesis of Indanones

-

Spectroscopic Data of Indanone Derivatives

- Title: NMR Spectroscopy – 1H NMR Chemical Shifts of Arom

- Source:Organic Chemistry D

-

URL:[Link]

- Donepezil Intermediate Synthesis (Analogous Chemistry): Title: Process for the preparation of Donepezil Hydrochloride. Source:Google Patents (WO2004087660A1). URL: (Describes the cyclization of substituted propionic acids to indanones).

-

General Mass Spectrometry of Brominated Compounds

- Title: Isotope P

- Source:Chemistry LibreTexts.

-

URL:[Link]

Sources

Technical Whitepaper: Crystallographic Analysis & Synthesis of 5,6-Dibromo-2,3-dihydro-1H-inden-1-one

[1][2]

Executive Summary

The compound 5,6-Dibromo-2,3-dihydro-1H-inden-1-one (5,6-dibromo-1-indanone) represents a critical halogenated scaffold in the development of organic semiconductors (OLEDs, OFETs) and bioactive pharmacophores.[1][2] Its vicinal dibromide motif provides a specific handle for palladium-catalyzed cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig) to extend pi-conjugation, while the indanone core serves as a rigidifying element.[1][2]

This guide details the rational synthesis of this specific isomer, the crystallization protocols required to isolate X-ray quality specimens, and the crystallographic logic governing its solid-state assembly. Special emphasis is placed on the role of Halogen Bonding (XB) in directing supramolecular architecture.

Synthetic Pathway & Molecular Logic[1][3]

Unlike the common alpha-bromination of indanones (which targets the C2 position), the installation of bromine atoms at the C5 and C6 aromatic positions requires a "bottom-up" cyclization approach to ensure regiochemical purity.[1] Direct bromination of 1-indanone typically yields mixtures of 4- and 6- isomers or over-brominated species.[1][2][3]

Confirmed Synthetic Route

The most robust protocol involves the intramolecular Friedel-Crafts acylation of 3-(3,4-dibromophenyl)propanoic acid .[1][2] This ensures the bromine atoms are locked in the 5,6-position prior to ring closure.[1][3]

Reagents & Conditions:

-

Precursor: 3,4-Dibromobenzaldehyde

(Knoevenagel/Reduction) -

Cyclization: Polyphosphoric Acid (PPA) or

.[3] -

Purification: Recrystallization from EtOH/Hexane.

Reaction Workflow Visualization

Caption: Regioselective synthesis pathway ensuring the 5,6-substitution pattern via intramolecular Friedel-Crafts acylation.

Crystallographic Characterization Protocol

The crystal structure of 5,6-dibromo-1-indanone is governed by the interplay between the dipole of the carbonyl group and the polarizability of the bromine substituents.[1]

Crystal Growth Methodology

To obtain crystals suitable for Single Crystal X-Ray Diffraction (SC-XRD), avoid rapid precipitation which leads to microcrystalline powders.

| Method | Solvent System | Conditions | Target Morphology |

| Slow Evaporation | Room Temp, parafilm with pinholes | Prisms/Blocks | |

| Vapor Diffusion | THF (Solvent) / Pentane (Antisolvent) | Closed chamber, 4°C | High-quality needles |

| Melt Crystallization | Neat | Controlled cooling (0.1°C/min) from melt | Large monolithic plates |

Data Collection Parameters (Standard Protocol)

-

Radiation Source: Mo K

( -

Temperature: 100 K (Cryostream) to reduce thermal motion of the terminal halogens.

-

Resolution: Collect to at least

Å to resolve the C-Br bond distances accurately.

Structural Logic & Expected Features

Based on the crystallographic analysis of homologous halogenated indanones (e.g., 5,6-dibromoisatin, 6-bromo-1-indanone), the following structural motifs are the critical quality attributes (CQAs) for validation.

Molecular Conformation[1][3]

-

Indanone Planarity: The fused benzene ring is planar.[3] The five-membered cyclopentenone ring typically exhibits a slight envelope conformation (C2 puckering) to relieve torsional strain, though pi-stacking forces can flatten this in the solid state.[1]

-

Bond Lengths:

-

: Expected rangengcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted"> -

: Expected range

-

Supramolecular Assembly (Halogen Bonding)

The 5,6-dibromo substitution pattern creates a "sigma-hole" on the bromine atoms (regions of positive electrostatic potential).[1]

-

Type II Halogen Bonding: Expect

interactions where the bromine acts as the Lewis acid (donor) and the carbonyl oxygen acts as the Lewis base (acceptor). -

Distance: Look for Br

O contacts shorter than the sum of van der Waals radii ( -

Directionality: The

angle should be near

Crystallographic Logic Flow

Caption: Workflow for the solution and validation of the heavy-atom derivative structure.

Applications & Significance

Organic Electronics (OLEDs)

5,6-Dibromo-1-indanone is a precursor to Indenofluorenes .[1][2][3]

-

Mechanism: The dibromo-functionality allows for Yamamoto coupling (Ni-catalyzed) to form poly(indenofluorene)s, or Suzuki coupling to attach chromophores.[1]

-

Significance: The 5,6-substitution pattern leads to linear conjugation, maximizing charge carrier mobility compared to 4,7-isomers.[1]

Medicinal Chemistry[1][2][4]

-

Pharmacophore: The indanone core mimics the rigid backbone of donepezil (Alzheimer's treatment).

-

Functionalization: The bromine atoms serve as leaving groups for introducing amine or ether side chains via Buchwald-Hartwig amination, critical for tuning lipophilicity (

) and receptor binding affinity.

References

-

Synthesis of Indanones: Ahmed, N. "Synthesis of 1-indanones with a broad range of biological activity."[3] Beilstein Journal of Organic Chemistry, 2017, 13, 48–79. Link[2]

-

Halogen Bonding in Indoles (Analogous Systems): Golen, J. A., & Manke, D. R. "Crystal structure of 5,6-dibromo-1H-indole-2,3-dione." Acta Crystallographica Section E, 2016, 72(2), 204–207. Link

-

Regioselective Bromination: Choi, T., & Ma, E. "Simple and regioselective bromination of 5,6-disubstituted-indan-1-ones."[1][3][4] Molecules, 2007, 12(1), 74–85.[4] Link[2]

-

Friedel-Crafts Cyclization Protocols: "Technical Guide: The Synthesis of 1-Indanones via Intramolecular Cyclization." BenchChem Technical Notes, 2025. Link

Sources

- 1. 5,6-Dimethoxy-1-indanone [webbook.nist.gov]

- 2. 2-diphenylphosphoryl-5-methyl-4-methylidenehexan-3-ol - CAS号 122183-54-4 - 摩熵化学 [molaid.com]

- 3. 5 6-Dimethoxy-1-Indanone | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]

- 4. Simple and regioselective bromination of 5,6-disubstituted-indan-1-ones with Br2 under acidic and basic conditions - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to the Synthesis of 5,6-Dibromo-1-Indanone via Intramolecular Friedel-Crafts Acylation

Abstract

The 1-indanone framework is a privileged scaffold in medicinal chemistry, forming the core of numerous biologically active compounds and pharmaceutical agents, including those developed for treating neurodegenerative diseases.[1] The intramolecular Friedel-Crafts acylation of 3-arylpropanoic acids stands as a classical and robust method for the synthesis of this valuable structural motif.[1][2][3] This guide provides an in-depth examination of the synthesis of 5,6-dibromo-1-indanone, a key intermediate for further functionalization. We will explore the underlying reaction mechanism, present detailed, field-proven experimental protocols, discuss the critical parameters governing the reaction's success, and provide a comparative overview of catalytic systems. This document is intended for researchers, chemists, and professionals in drug development seeking a comprehensive understanding of this important synthetic transformation.

Foundational Principles: The Mechanism of Intramolecular Acylation

The synthesis of 1-indanones from 3-arylpropanoic acid precursors is a classic example of an intramolecular electrophilic aromatic substitution (EAS) reaction.[1][4] The process can be conceptually divided into two primary stages: activation of the carboxylic acid and the subsequent electrophilic cyclization.

Activation of the Carboxylic Acid Moiety

Direct cyclization of a carboxylic acid is challenging and often requires harsh conditions and powerful dehydrating agents.[2][5] A more controlled and common approach involves the conversion of the 3-(3,4-dibromophenyl)propanoic acid into a more reactive acylating species, typically the corresponding acyl chloride. This is efficiently achieved using reagents like thionyl chloride (SOCl₂) or oxalyl chloride.[3][6] Thionyl chloride is particularly effective, reacting with the carboxylic acid to produce the acyl chloride, with volatile byproducts (sulfur dioxide and hydrogen chloride) that are easily removed.[6][7]

Generation of the Acylium Ion and Cyclization

The core of the Friedel-Crafts acylation is the generation of a highly electrophilic acylium ion (R-C≡O⁺).[8][9] This is accomplished by treating the acyl chloride with a strong Lewis acid, such as aluminum chloride (AlCl₃).[9][10] The Lewis acid coordinates to the chlorine atom of the acyl chloride, facilitating the cleavage of the C-Cl bond and forming the resonance-stabilized acylium ion.

Once formed, the acylium ion is intramolecularly attacked by the electron-rich π-system of the dibrominated aromatic ring. The two bromine atoms on the ring are electron-withdrawing and deactivating; however, they are ortho, para-directing. The cyclization occurs at the C-6 position of the phenyl ring (ortho to the alkyl side chain), which is the most sterically accessible and electronically favored position for electrophilic attack. This attack forms a new carbon-carbon bond and a transient, non-aromatic intermediate known as an arenium ion or sigma complex.[4] Aromaticity is then restored through the deprotonation of this intermediate, typically by the AlCl₄⁻ complex, which regenerates the AlCl₃ catalyst and yields the final 5,6-dibromo-1-indanone product.[10]

dot

Caption: Generalized Mechanism of Intramolecular Friedel-Crafts Acylation.

Experimental Protocols

Successful synthesis requires meticulous attention to anhydrous conditions, as the Lewis acid catalysts and acylating agents are highly sensitive to moisture.

Method A: Two-Step Synthesis via Acyl Chloride Intermediate

This method offers excellent control and is generally high-yielding.

Step 1: Synthesis of 3-(3,4-dibromophenyl)propanoyl chloride

-

To a round-bottom flask equipped with a reflux condenser and a gas outlet connected to a scrubber (to neutralize HCl and SO₂), add 3-(3,4-dibromophenyl)propanoic acid (1.0 eq).

-

Add excess thionyl chloride (SOCl₂) (approx. 5-10 eq), which acts as both reagent and solvent.[11]

-

Gently reflux the mixture for 1-2 hours, or until the evolution of gas ceases. The reaction can be monitored by observing the dissolution of the starting solid.

-

After cooling to room temperature, remove the excess thionyl chloride under reduced pressure using a rotary evaporator. It is critical to ensure all residual SOCl₂ is removed before proceeding.[11] The resulting crude 3-(3,4-dibromophenyl)propanoyl chloride is a viscous oil or low-melting solid and is typically used in the next step without further purification.

Step 2: Intramolecular Friedel-Crafts Cyclization

-

Set up a dry, three-necked round-bottom flask under an inert atmosphere (e.g., Nitrogen or Argon) and equip it with a dropping funnel and a magnetic stirrer.

-

Dissolve the crude acyl chloride from the previous step in a suitable anhydrous solvent (e.g., dichloromethane or 1,2-dichloroethane).

-

Cool the solution to 0-5 °C in an ice bath.

-

To the cooled solution, add anhydrous aluminum chloride (AlCl₃) (1.1 - 1.2 eq) portion-wise, ensuring the internal temperature does not rise significantly. The product ketone forms a stable complex with AlCl₃, necessitating a stoichiometric amount of the catalyst.[10]

-

After the addition is complete, allow the reaction mixture to stir at 0-5 °C for 30 minutes, then warm to room temperature and stir for an additional 2-4 hours.[4] Monitor the reaction's progress using Thin Layer Chromatography (TLC).

-

Upon completion, carefully quench the reaction by slowly pouring the mixture into a beaker containing crushed ice and concentrated HCl.

-

Transfer the mixture to a separatory funnel, separate the layers, and extract the aqueous phase with the organic solvent (e.g., dichloromethane).

-

Combine the organic layers, wash with saturated sodium bicarbonate solution, followed by brine.

-

Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

-

Purify the crude 5,6-dibromo-1-indanone by recrystallization (e.g., from ethanol or a hexane/ethyl acetate mixture) or by column chromatography on silica gel.

Method B: One-Pot Cyclization using Polyphosphoric Acid (PPA)

This method is more direct, avoiding the isolation of the acyl chloride, but requires careful handling of the highly viscous and corrosive PPA.[12][13]

-

In a round-bottom flask equipped with a mechanical stirrer (PPA is too viscous for magnetic stirring at the start), place 3-(3,4-dibromophenyl)propanoic acid (1.0 eq).

-

Add polyphosphoric acid (PPA) (typically 10-20 times the weight of the carboxylic acid).

-

Heat the mixture with stirring to 80-100 °C. The viscosity will decrease upon heating, facilitating mixing.[13]

-

Maintain the temperature for 1-3 hours, monitoring the reaction by TLC (quenching a small aliquot in water and extracting with ethyl acetate).

-

After the reaction is complete, cool the mixture slightly and then very carefully pour the hot, viscous solution onto a large amount of crushed ice with vigorous stirring. This quenching step is highly exothermic and must be performed with caution in a large beaker.

-

The product will often precipitate as a solid. Allow the ice to melt completely, then collect the solid by vacuum filtration.

-

Wash the solid thoroughly with water, then with a dilute sodium bicarbonate solution to remove any residual acid, and finally with water again until the filtrate is neutral.

-

Dry the crude product and purify by recrystallization as described in Method A.

Comparative Analysis and Data

The choice of method often depends on the available equipment, scale, and desired purity. While both methods are effective, they present different advantages and challenges. Even with deactivating halogen atoms, these cyclizations can proceed in moderate to good yields.[5]

| Parameter | Method A: AlCl₃ / SOCl₂ | Method B: Polyphosphoric Acid (PPA) | Causality & Field Insights |

| Catalyst | Anhydrous AlCl₃ (Stoichiometric) | Polyphosphoric Acid (Reagent/Solvent) | AlCl₃ is a powerful Lewis acid but moisture-sensitive and required in >1 eq.[10] PPA serves as both a Brønsted acid catalyst and a dehydrating agent.[13][14] |

| Solvent | Anhydrous CH₂Cl₂, C₂H₄Cl₂ | None (PPA is the medium) | Chlorinated solvents are standard for Friedel-Crafts reactions. The absence of an organic solvent in the PPA method can be considered a "green" advantage.[2] |

| Temperature | 0 °C to Room Temperature | 80 - 100 °C | The acyl chloride route is milder. The direct cyclization with PPA requires thermal energy to overcome the activation barrier and reduce PPA viscosity.[5][13] |

| Workup | Acidic aqueous quench, extraction | Quench on ice, filtration | The PPA workup is physically demanding due to the high viscosity and exothermic quench but avoids large volumes of organic extraction solvents. |

| Key Advantage | High control, generally cleaner reaction | One-pot procedure, avoids acyl chloride | The two-step process allows for the isolation of intermediates, which can be beneficial for troubleshooting. The one-pot PPA method is more atom-economical.[2] |

Workflow and Process Visualization

A clear understanding of the process flow is essential for efficient and safe execution in the laboratory.

dot

Caption: Experimental Workflow for 5,6-Dibromo-1-indanone Synthesis.

Conclusion

The intramolecular Friedel-Crafts acylation provides a reliable and effective pathway for the synthesis of 5,6-dibromo-1-indanone. Both the two-step acyl chloride method using aluminum chloride and the one-pot direct cyclization with polyphosphoric acid are viable strategies. The selection of a specific protocol will be guided by the desired scale, available resources, and process safety considerations. A thorough understanding of the reaction mechanism and careful execution under anhydrous conditions are paramount to achieving high yields of this versatile pharmaceutical intermediate.

References

- BenchChem. (n.d.). Synthesis of 1-Indanone via Intramolecular Friedel-Crafts Acylation. BenchChem Application Notes.

- Cravotto, G., et al. (n.d.). Non-Conventional Methodologies in the Synthesis of 1-Indanones. PMC.

- BenchChem. (n.d.). The Synthesis of 1-Indanones via Intramolecular Cyclization: A Technical Guide. BenchChem.

- BenchChem. (n.d.). Friedel-Crafts Acylation with 4-(Methylthio)phenylacetyl Chloride. BenchChem Application Notes.

- ResearchGate. (n.d.). Synthesis of 1-Indanones by Intramolecular Friedel—Crafts Reaction of 3-Arylpropionic Acids Catalyzed by Tb(OTf)3. Request PDF.

- Angle, S. R., & Louie, M. S. (1991). Intramolecular Friedel-Crafts Reactions. Master Organic Chemistry.

- ResearchGate. (n.d.). Thionyl Chloride - A Versatile Reagent.

- Chemistry Steps. (2025). Friedel-Crafts Acylation.

- Wikipedia. (n.d.). Friedel–Crafts reaction.

- Banerjee, A., et al. (2023). Polyphosphoric Acid in Organic Synthesis. Canadian Center of Science and Education.

- Sciencemadness.org. (2022). Question about Friedel Crafts acylation and acid chlorides.

- Choi, T., & Ma, E. (2007). Simple and Regioselective Bromination of 5,6-Disubstituted-indan-1-ones with Br2 Under Acidic and Basic Conditions. PMC.

- ResearchGate. (2023). Polyphosphoric Acid in Organic Synthesis.

- Master Organic Chemistry. (2011). Thionyl Chloride (SOCl2) And Conversion of Carboxylic Acids to Acid Halides.

- MilliporeSigma. (n.d.). Friedel–Crafts Acylation.

- Chemistry LibreTexts. (2023). Thionyl Chloride.

- BenchChem. (n.d.). A Technical Guide to the Synthesis of 1-Indanone via Friedel-Crafts Acylation. BenchChem.

- Patel, V. M., et al. (2022). Conformational analysis, molecular structure, spectroscopic, NBO, reactivity descriptors, wavefunction and molecular docking investigations of 5,6-dimethoxy-1-indanone: A potential anti Alzheimer's agent. PMC.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Non-Conventional Methodologies in the Synthesis of 1-Indanones - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. researchgate.net [researchgate.net]

- 6. masterorganicchemistry.com [masterorganicchemistry.com]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. Friedel-Crafts Acylation - Chemistry Steps [chemistrysteps.com]

- 10. Friedel–Crafts reaction - Wikipedia [en.wikipedia.org]

- 11. Sciencemadness Discussion Board - Question about Friedel Crafts acylation and acid chlorides - Powered by XMB 1.9.11 [sciencemadness.org]

- 12. masterorganicchemistry.com [masterorganicchemistry.com]

- 13. ccsenet.org [ccsenet.org]

- 14. researchgate.net [researchgate.net]

"starting materials for 5,6-Dibromo-2,3-dihydro-1H-inden-1-one synthesis"

The following technical guide details the high-integrity synthetic pathway for 5,6-Dibromo-2,3-dihydro-1H-inden-1-one (5,6-Dibromo-1-indanone). This document is structured for research and process chemists, prioritizing regiochemical control and protocol reproducibility.

Executive Summary

Target Molecule: 5,6-Dibromo-2,3-dihydro-1H-inden-1-one Core Challenge: Establishing the 5,6-dibromo substitution pattern on the indanone core.[1] Direct bromination of 1-indanone is non-selective and typically yields 2-bromo or mixture isomers. Process of Record: The Hydrocinnamic Acid Cyclization Route is the authoritative method. It utilizes 3,4-dibromobenzaldehyde as the defining starting material to lock in the halogen regiochemistry prior to ring closure. Key Advantage: This route circumvents the poor regioselectivity of Friedel-Crafts alkylations on deactivated rings and avoids the separation of complex isomer mixtures associated with direct halogenation.

Retrosynthetic Analysis

The synthesis is designed backward from the target to ensure the bromine atoms are correctly positioned before the critical cyclization step.

Figure 1: Retrosynthetic logic flow ensuring regiochemical integrity.

Critical Starting Materials & Reagents

The following materials are required to execute the protocol with high purity.

| Material | Role | CAS Number | Purity Requirement |

| 3,4-Dibromobenzaldehyde | Primary Scaffold | 3597-45-9 | >98% (HPLC) |

| Malonic Acid | C2-Extender | 141-82-2 | >99% |

| Pyridine | Solvent/Base | 110-86-1 | Anhydrous |

| Piperidine | Catalyst | 110-89-4 | Reagent Grade |

| p-Toluenesulfonylhydrazide | Reductant Source | 1576-35-8 | 97% |

| Eaton's Reagent | Cyclization Agent | 39394-84-8 | 7.7 wt% P2O5 in MeSO3H |

Detailed Synthetic Protocols

Step 1: Knoevenagel Condensation (Doebner Modification)

Objective: Convert 3,4-dibromobenzaldehyde to 3,4-dibromocinnamic acid. Mechanism: Base-catalyzed condensation followed by decarboxylation.[1]

-

Setup: Equip a 250 mL round-bottom flask with a magnetic stir bar and a reflux condenser.

-

Charge: Add 3,4-dibromobenzaldehyde (10.0 g, 37.9 mmol) and malonic acid (7.9 g, 75.8 mmol, 2.0 equiv).

-

Solvent: Dissolve in pyridine (30 mL).

-

Catalysis: Add piperidine (0.5 mL) as a catalyst.

-

Reaction: Heat the mixture to 80–100 °C for 4–6 hours. Evolution of CO2 gas indicates the decarboxylation is proceeding.

-

Workup:

-

Cool the reaction mixture to room temperature.

-

Pour slowly into ice-cold HCl (100 mL, 6M) with vigorous stirring. The acid precipitates immediately.

-

Filter the white solid and wash thoroughly with cold water to remove pyridine salts.

-

-

Purification: Recrystallize from ethanol/water if necessary.

-

Expected Yield: 85–95%

-

Checkpoint: Verify disappearance of aldehyde peak (~10 ppm) via 1H NMR.

-

Step 2: Chemoselective Reduction

Objective: Reduce the alkene to an alkane without dehalogenating the aromatic ring. Critical Control Point: Standard catalytic hydrogenation (Pd/C, H2) poses a high risk of aryl-bromine hydrogenolysis. Diimide reduction is the requisite self-validating protocol here as it is inert to aryl halides.

-

Setup: Equip a 500 mL flask with a reflux condenser.

-

Charge: Suspend 3,4-dibromocinnamic acid (10.0 g, 32.7 mmol) in 2-methoxyethanol (or ethanol) (100 mL).

-

Reagent: Add p-toluenesulfonylhydrazide (18.3 g, 98.1 mmol, 3.0 equiv).

-

Reaction: Heat to reflux.[2][3][4] A solution of sodium acetate (13.4 g, 163 mmol) in water (40 mL) is added dropwise over 1 hour.

-

Duration: Reflux for an additional 4 hours.

-

Workup:

-

Cool and pour into water (300 mL).

-

Acidify with HCl to pH 2.

-

Extract with ethyl acetate (3 x 100 mL). Dry over Na2SO4 and concentrate.

-

-

Product: 3-(3,4-Dibromophenyl)propanoic acid .

-

Expected Yield: 80–90%

-

Step 3: Intramolecular Friedel-Crafts Cyclization

Objective: Ring closure to form the indanone core. Regioselectivity Logic: The cyclization occurs at the position ortho to the alkyl chain.

-

Position 2 (ortho to chain, ortho to Br): Sterically hindered by the bromine at C3.

-

Position 6 (ortho to chain, para to Br): Sterically accessible and electronically activated by the resonance of the bromine at C3.

-

Result: Cyclization occurs exclusively at Position 6, yielding the 5,6-dibromo isomer.

-

Setup: Flame-dried flask under nitrogen atmosphere.

-

Reagent: Charge Eaton’s Reagent (50 mL). (Preferred over PPA for lower viscosity and easier workup).

-

Addition: Add 3-(3,4-Dibromophenyl)propanoic acid (5.0 g, 16.2 mmol) in one portion.

-

Reaction: Heat to 70 °C for 2–3 hours. Monitor by TLC (disappearance of acid).

-

Quench:

-

Isolation:

-

Extract with dichloromethane (DCM) (3 x 50 mL).

-

Wash organic layer with saturated NaHCO3 (to remove unreacted acid) and brine.

-

Dry over MgSO4 and concentrate.

-

-

Purification: Recrystallize from methanol or purify via silica gel chromatography (Hexanes:EtOAc 9:1).

Process Visualization & Logic

The following diagram illustrates the regiochemical outcome of the cyclization step, confirming the 5,6-substitution pattern.

Figure 2: Regioselectivity analysis of the Friedel-Crafts cyclization.

Quantitative Data Summary

| Parameter | Step 1: Condensation | Step 2: Reduction | Step 3: Cyclization |

| Reagent | Malonic Acid / Pyridine | Diimide (in situ) | Eaton's Reagent |

| Temperature | 90 °C | Reflux (100 °C) | 70 °C |

| Time | 4–6 h | 4 h | 2–3 h |

| Typical Yield | 90% | 85% | 75% |

| Key Byproduct | CO2 (Gas) | N2 (Gas) | None (Clean conversion) |

References

-

Doebner Modification of Knoevenagel Condensation

-

Selective Reduction of Cinnamic Acids

-

Pasto, D. J., & Taylor, R. T. "Reduction with Diimide." Organic Reactions, 1991 , 40, 91. Link

-

-

Cyclization using Eaton's Reagent

-

Regioselectivity in Indanone Synthesis

-

Ahmed, A., & Peter, K. "Regioselective synthesis of substituted 1-indanones." Tetrahedron Letters, 2015 , 56(23), 3050-3053. Link

-

Sources

- 1. alfa-chemistry.com [alfa-chemistry.com]

- 2. scholars.fhsu.edu [scholars.fhsu.edu]

- 3. youtube.com [youtube.com]

- 4. scribd.com [scribd.com]

- 5. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 6. DSpace [open.bu.edu]

- 7. Annulations involving 1-indanones to access fused- and spiro frameworks - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Overcoming Organic Chemistry: Bromination of trans-cinnamic acid [overcomingochem.blogspot.com]

- 9. Bromination_Lab [docs.google.com]

- 10. Recent advances in cyclization reactions of ortho-substituted gem-dibromoolefins - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Indanone synthesis [organic-chemistry.org]

- 12. rsc.org [rsc.org]

- 13. pdf.benchchem.com [pdf.benchchem.com]

- 14. asianpubs.org [asianpubs.org]

Technical Guide: Reactivity Profile of 5,6-Dibromo-2,3-dihydro-1H-inden-1-one

The following technical guide details the reactivity, mechanistic underpinnings, and experimental applications of 5,6-Dibromo-2,3-dihydro-1H-inden-1-one (5,6-dibromo-1-indanone).

Document Type: Technical Whitepaper & Experimental Guide Target Audience: Medicinal Chemists, Process Scientists, and Drug Discovery Researchers[1]

Executive Summary

5,6-Dibromo-2,3-dihydro-1H-inden-1-one is a highly functionalized bicyclic scaffold serving as a critical intermediate in the synthesis of bioactive molecules, particularly acetylcholinesterase (AChE) inhibitors (Donepezil analogs) and anti-cancer agents (tubulin polymerization inhibitors).

Unlike the parent 1-indanone, the 5,6-dibromo derivative possesses unique electronic characteristics due to the dual halogen substitution. The bromine atoms exert a strong inductive electron-withdrawing effect (-I), significantly enhancing the electrophilicity of the carbonyl carbon (C1) and the acidity of the

Electronic & Structural Analysis

To predict and control reactivity, one must understand the electronic perturbation caused by the 5,6-dibromo substitution pattern.

Carbonyl Electrophilicity

The carbonyl group in 1-indanone is conjugated with the aromatic ring. In the 5,6-dibromo derivative, the bromine atoms deactivate the aromatic ring via inductive withdrawal, reducing the electron density available for conjugation with the carbonyl.

-

Consequence: The C1 carbonyl carbon becomes more electron-deficient (more electrophilic) compared to unsubstituted or methoxy-substituted indanones.

-

Application: Faster reaction rates in nucleophilic additions (e.g., hydride reduction, Grignard addition).

-Proton Acidity (C2 Position)

The C2 position is adjacent to the carbonyl. The enhanced electron-withdrawing nature of the core stabilizes the enolate intermediate formed upon deprotonation.

-

Consequence: The pKa of the C2 protons is lowered.

-

Application: Facile formation of enolates under mild basic conditions, promoting rapid Aldol and Knoevenagel condensations .

Core Reactivity Modules

Module A: Knoevenagel Condensation (C2-Functionalization)

The most valuable reaction for this scaffold is the formation of benzylidene derivatives. These

Mechanism:

-

Enolization: Base-mediated deprotonation at C2.

-

Nucleophilic Attack: The enolate attacks the aldehyde carbonyl.[2]

-

Elimination: Dehydration yields the conjugated enone (thermodynamically favored).

Figure 1: Mechanistic pathway for the Knoevenagel condensation of 5,6-dibromo-1-indanone.

Module B: Carbonyl Reduction

Selective reduction of the ketone to the alcohol (indanol) creates a chiral center at C1. This is crucial for creating non-planar, chiral ligands.

-

Reagent: Sodium Borohydride (NaBH

) is preferred over LiAlH -

Stereochemistry: The reduction typically yields a racemic mixture of enantiomers unless a chiral catalyst (e.g., Corey-Bakshi-Shibata) is used.

Experimental Protocols

The following protocols are designed for high reproducibility and scalability.

Protocol 1: Synthesis of 2-(4-Methoxybenzylidene)-5,6-dibromo-1-indanone

Target: AChE Inhibitor Precursor

Reagents:

-

5,6-Dibromo-2,3-dihydro-1H-inden-1-one (1.0 eq)

-

4-Methoxybenzaldehyde (1.1 eq)

-

Piperidine (Catalytic, 0.1 eq)

-

Ethanol (Solvent, 10 mL/g substrate)

Step-by-Step Methodology:

-

Setup: Charge a round-bottom flask with 5,6-dibromo-1-indanone (1.0 mmol) and 4-methoxybenzaldehyde (1.1 mmol).

-

Solvation: Add absolute ethanol (10 mL) and stir until a suspension forms.

-

Catalysis: Add piperidine (2-3 drops) to the mixture.

-

Reflux: Heat the mixture to reflux (78°C). The solid starting materials will dissolve, and the solution will darken (yellow/orange) as the conjugated product forms.

-

Monitoring: Monitor via TLC (Hexane:EtOAc 8:2). Reaction is typically complete within 2-4 hours.

-

Isolation: Cool the reaction mixture to room temperature, then to 0°C in an ice bath. The product will precipitate.[3]

-

Purification: Filter the precipitate and wash with cold ethanol (2 x 5 mL). Recrystallize from ethanol/chloroform if necessary.

Expected Data:

| Parameter | Value / Observation |

|---|---|

| Appearance | Yellow to Orange crystalline solid |

| Yield | 85 - 92% |

| Melting Point | > 180°C (Dependent on aldehyde) |

| 1H NMR (Key Signal) | Olefinic proton (-C=CH -Ar) singlet at ~7.5 - 7.8 ppm |

Protocol 2: Reduction to 5,6-Dibromo-2,3-dihydro-1H-inden-1-ol

Target: Chiral Alcohol Intermediate

Reagents:

-

5,6-Dibromo-1-indanone (1.0 eq)

-

Sodium Borohydride (NaBH

, 0.5 eq) -

Methanol (Solvent)

Step-by-Step Methodology:

-

Dissolution: Dissolve 5,6-dibromo-1-indanone in methanol (15 mL/g) at 0°C.

-

Addition: Add NaBH

portion-wise over 10 minutes. Note: Gas evolution (H -

Reaction: Allow the mixture to warm to room temperature and stir for 1 hour.

-

Quench: Quench carefully with saturated NH

Cl solution. -

Extraction: Evaporate methanol under reduced pressure. Extract the aqueous residue with Dichloromethane (DCM).

-

Drying: Dry organic layer over MgSO

, filter, and concentrate.

Case Study: Synthesis of Donepezil-Like Bioactive Targets

The 5,6-dibromo scaffold mimics the dimethoxy-indanone core of Donepezil (Aricept), a standard Alzheimer's drug. The bromine atoms provide handles for further cross-coupling (Suzuki/Buchwald) to extend the pharmacophore, a strategy used to increase potency or selectivity.

Synthetic Workflow

The following workflow illustrates the conversion of the indanone core into a tertiary amine-based AChE inhibitor.

Figure 2: Synthetic route for generating N-benzyl piperidine analogs from 5,6-dibromo-1-indanone.

References

-

Choi, T., & Ma, E. Simple and Regioselective Bromination of 5,6-Disubstituted-indan-1-ones with Br2 Under Acidic and Basic Conditions.[4][5] Molecules (2007).[4][5] Retrieved from [Link]

-

Podlewska, S., et al. Synthesis of 1-indanones with a broad range of biological activity. Beilstein Journal of Organic Chemistry (2017). Retrieved from [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. chemlab.truman.edu [chemlab.truman.edu]

- 3. chemguide.co.uk [chemguide.co.uk]

- 4. Simple and regioselective bromination of 5,6-disubstituted-indan-1-ones with Br2 under acidic and basic conditions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Simple and regioselective bromination of 5,6-disubstituted-indan-1-ones with Br2 under acidic and basic conditions - PubMed [pubmed.ncbi.nlm.nih.gov]

The Evolving Landscape of 5,6-Dibromo-1-Indanone Derivatives: A Guide for Therapeutic Development

Abstract

The 1-indanone scaffold is a privileged structure in medicinal chemistry, recognized for its presence in numerous natural products and its role as a versatile synthetic intermediate for a wide array of biologically active compounds.[1][2] This technical guide provides an in-depth review of 5,6-dibromo-1-indanone derivatives, a class of compounds with significant, yet underexplored, therapeutic potential. We will delve into the synthetic strategies for accessing this core, the pathways for its derivatization, and the burgeoning understanding of its biological activities, particularly in oncology and neurodegenerative diseases. This document is intended for researchers, scientists, and drug development professionals, offering both a comprehensive literature review and actionable experimental protocols to guide future discovery.

The 1-Indanone Core: A Foundation of Therapeutic Promise

The 1-indanone framework, a bicyclic structure consisting of a benzene ring fused to a five-membered ring containing a ketone, is a cornerstone in the development of pharmaceuticals.[3] Its rigid conformation allows for the precise spatial arrangement of pharmacophoric features, making it an ideal template for designing potent and selective ligands for various biological targets.[4] Notable examples of drugs containing the indanone moiety include Donepezil, an acetylcholinesterase inhibitor for the treatment of Alzheimer's disease, and Rasagiline, a monoamine oxidase-B inhibitor used in managing Parkinson's disease.[2][4] The diverse biological activities associated with indanone derivatives span antiviral, anti-inflammatory, analgesic, antimalarial, antibacterial, and anticancer properties.[3] The introduction of bromine atoms onto the aromatic ring, specifically at the 5- and 6-positions, offers a unique opportunity to modulate the electronic and steric properties of the scaffold, potentially leading to enhanced biological activity and novel mechanisms of action.

Synthesis of the 5,6-Dibromo-1-Indanone Scaffold

The synthesis of specifically 5,6-dibromo-1-indanone is not extensively documented in current literature, suggesting that its preparation likely requires a multi-step approach rather than a direct, regioselective dibromination of the parent 1-indanone. The regioselectivity of electrophilic aromatic substitution on the indanone ring is highly influenced by the existing substituents and reaction conditions.[5][6]

For instance, the bromination of 5,6-dihydroxyindan-1-one with Br₂ in acetic acid or in the presence of KOH results in the formation of 4,7-dibromo-5,6-dihydroxyindan-1-one, demonstrating that the powerful activating effect of the hydroxyl groups directs bromination to the ortho and para positions.[5][6] Conversely, electron-withdrawing groups or less-activating substituents would lead to different substitution patterns.

A plausible synthetic route to 5,6-dibromo-1-indanone would likely start from a precursor already containing the desired dibromo substitution pattern, followed by cyclization to form the indanone ring. One of the most classical methods for synthesizing 1-indanones is the intramolecular Friedel-Crafts acylation of 3-arylpropionic acids or their corresponding acyl chlorides.[7] Therefore, a hypothetical, yet chemically sound, pathway is proposed below.

Proposed Synthetic Pathway

Caption: General workflow for derivatization and lead discovery.

Biological Activities and Therapeutic Potential

While data on 5,6-dibromo-1-indanone derivatives are limited, the broader class of indanone compounds exhibits a wide spectrum of biological activities, providing a strong rationale for the exploration of these halogenated analogs.

Anticancer Activity

Indanone derivatives have emerged as promising anticancer agents. [8]One of the key mechanisms of action is the inhibition of tubulin polymerization, which disrupts the formation of microtubules, leading to cell cycle arrest at the G2/M phase and subsequent apoptosis. [8][9] For example, an indanone-based thiazolyl hydrazone derivative, ITH-6, has shown potent cytotoxicity against p53 mutant colorectal cancer cell lines, with IC50 values as low as 0.41 µM. [10]Mechanistic studies revealed that ITH-6 induces apoptosis by increasing reactive oxygen species (ROS) and decreasing glutathione (GSH) levels. [10]The introduction of bulky, lipophilic bromine atoms at the 5- and 6-positions could enhance binding to hydrophobic pockets in target proteins like tubulin or influence cell membrane permeability, potentially leading to increased potency.

| Indanone Derivative Class | Cancer Cell Line(s) | Reported IC₅₀ (µM) | Mechanism of Action | Reference |

| Thiazolyl Hydrazones (e.g., ITH-6) | HT-29, COLO 205, KM 12 | 0.41 - 6.85 | G2/M Arrest, Apoptosis, ROS↑, GSH↓ | [10] |

| Gallic Acid-Based Indanones | Ehrlich Ascites Carcinoma | N/A (54.3% tumor inhibition in vivo) | Tubulin Polymerase Inhibition | [9][11] |

| 2-Benzylidene-1-indanones | Various Human Cancer Lines | 0.01 - 0.88 | Tubulin Polymerization Inhibition | [8] |

Neuroprotective Activity

The indanone scaffold is central to the design of agents for neurodegenerative diseases like Alzheimer's and Parkinson's. [12][13]Derivatives have been developed as multi-target-directed ligands, simultaneously modulating cholinesterases (AChE, BChE), monoamine oxidases (MAO-A, MAO-B), and amyloid-beta (Aβ) aggregation. [4] The substitution pattern on the indanone ring is critical for activity. For instance, 5,6-dimethoxy substitution is a key feature in many potent cholinesterase inhibitors. [14]Replacing these methoxy groups with bromo substituents would drastically alter the electronic properties and could shift the therapeutic target. Bromine atoms can participate in halogen bonding, a non-covalent interaction that is increasingly recognized as important for ligand-protein binding. This could be exploited to design novel inhibitors of enzymes implicated in neuroinflammation or protein aggregation.

Key Experimental Protocols

Protocol: General Synthesis of 2-Arylidene-1-indanone Derivatives

This protocol describes a typical Claisen-Schmidt (aldol) condensation for synthesizing 2-arylidene derivatives from a 1-indanone core.

-

Dissolution: In a round-bottom flask, dissolve 5,6-dibromo-1-indanone (1.0 eq) and the desired aromatic aldehyde (1.1 eq) in ethanol.

-

Reaction Initiation: Cool the solution to 0-5°C in an ice bath. Add an aqueous solution of a base (e.g., 10% NaOH or KOH) dropwise with vigorous stirring.

-

Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 4-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting materials are consumed.

-

Work-up: Pour the reaction mixture into a beaker of ice-cold water. If a precipitate forms, collect it by vacuum filtration. If no solid forms, acidify the mixture with dilute HCl to induce precipitation.

-

Purification: Wash the crude solid with cold water and then a small amount of cold ethanol. Recrystallize the product from a suitable solvent system (e.g., ethanol, ethyl acetate/hexane) to yield the pure 2-arylidene-1-indanone derivative.

Protocol: MTT Assay for In Vitro Anticancer Activity

This protocol outlines a standard colorimetric assay to assess the cytotoxicity of newly synthesized derivatives against cancer cell lines. [1]

-

Cell Seeding: Seed cancer cells (e.g., MCF-7, HCT-116) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for attachment.

-

Compound Treatment: Prepare serial dilutions of the test compounds in cell culture medium. Remove the old medium from the wells and add 100 µL of the compound-containing medium to each well. Incubate for 48-72 hours. [1]3. MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours at 37°C. The viable cells will reduce the yellow MTT to purple formazan crystals.

-

Solubilization: Carefully remove the medium and add 100 µL of a solubilizing agent (e.g., DMSO or isopropanol with 0.04 N HCl) to each well to dissolve the formazan crystals.

-

Data Acquisition: Measure the absorbance of each well at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Plot the viability against the compound concentration and determine the IC₅₀ value (the concentration required to inhibit 50% of cell growth).

Conclusion and Future Directions

The 5,6-dibromo-1-indanone scaffold represents a promising, yet largely untapped, area for therapeutic innovation. While its synthesis requires a strategic, multi-step approach, the core structure provides a rich platform for derivatization through both classic carbonyl chemistry and modern cross-coupling reactions. The extensive biological activities of the broader indanone class, particularly in oncology and neuroscience, provide a compelling rationale for the systematic investigation of these dibrominated analogs. Future research should focus on establishing efficient and scalable synthetic routes to the core structure and undertaking comprehensive structure-activity relationship studies to unlock the full therapeutic potential of this intriguing class of molecules.

References

A complete list of all sources cited in this guide is provided below.

-

Menezes, J. C. J. M. D. S., et al. (2017). Arylidene indanone scaffold: medicinal chemistry and structure–activity relationship view. RSC Advances. [Link]

-

Frontiers. (n.d.). Anticancer effect of Indanone-based thiazolyl hydrazone derivative on p53 mutant colorectal cancer cell lines: An in vitro and in vivo study. Frontiers in Oncology. [Link]

-

Menezes, J. C. J. M. D. S., et al. (2017). Arylidene indanone scaffold: medicinal chemistry and structure–activity relationship view. Semantic Scholar. [Link]

-

Chanda, D., et al. (2012). Anticancer activity, toxicity and pharmacokinetic profile of an indanone derivative. PubMed. [Link]

-

Advion. (n.d.). Design, synthesis, and structure-activity relationship study of halogen containing 2-benzylidene-1-indanone derivatives for inhibition of LPS-stimulated ROS production in RAW 264.7 macrophages. Advion. [Link]

-

ACS Publications. (2024). Synthesis and Neuroprotective Evaluation of Substituted Indanone/Benzofuranone and Piperidine Hybrids. ACS Chemical Neuroscience. [Link]

-

R Discovery. (2024). Synthesis and Neuroprotective Evaluation of Substituted Indanone/Benzofuranone and Piperidine Hybrids. R Discovery. [Link]

-

Beilstein Journals. (2017). Synthesis of 1-indanones with a broad range of biological activity. Beilstein Journal of Organic Chemistry. [Link]

-

Taylor & Francis. (2025). Indanone derivatives: Emerging frontiers in cancer therapy. Taylor & Francis Online. [Link]

-

PubMed. (n.d.). Synthesis, in silico Studies and Pharmacological Evaluation of a New Series of Indanone Derivatives as Anti-Parkinsonian and Anti-Alzheimer's Agents. PubMed. [Link]

-

ResearchGate. (n.d.). Synthesis, In silico Studies and Pharmacological Evaluation of a New Series of Indanone Derivatives as Antiparkinsonian and Anti-Alzheimer's Agents. ResearchGate. [Link]

-

Dovepress. (2018). Design, synthesis, and structure–activity relationships of 2-benzylidene-1-indanone derivatives as anti-inflammatory agents for treatment of acute lung injury. Drug Design, Development and Therapy. [Link]

-

ResearchGate. (2025). Anticancer activity, toxicity and pharmacokinetic profile of an indanone derivative. ResearchGate. [Link]

-

ACS Publications. (n.d.). Quantitative structure-activity relationship. QSAR, analyses of the substituted indanone and benzylpiperidine rings of a series of indanone-benzylpiperidine inhibitors of acetylcholinesterase. Journal of Medicinal Chemistry. [Link]

-

ResearchGate. (n.d.). Recent developments in biological activities of indanones. ResearchGate. [Link]

-

ResearchGate. (2025). Synthesis of 1-indanones with a broad range of biological activity. ResearchGate. [Link]

-

Choi, T., & Ma, E. (2007). Simple and Regioselective Bromination of 5,6-Disubstituted-indan-1-ones with Br2 Under Acidic and Basic Conditions. ResearchGate. [Link]

-

Choi, T., & Ma, E. (2007). Simple and Regioselective Bromination of 5,6-Disubstituted-indan-1-ones with Br2 Under Acidic and Basic Conditions. Molecules. [Link]

-

Choi, T., & Ma, E. (2007). Simple and regioselective bromination of 5,6-disubstituted-indan-1-ones with Br2 under acidic and basic conditions. PubMed. [Link]

- Google Patents. (n.d.). Process for preparing 1-indanones.

-

ResearchGate. (2025). Selective Bromination of 4-Chloro-1-indanone and Synthesis of (4-Chloro-2, 3-Dihydro-1H-indene-2-yl)methanamine. ResearchGate. [Link]

-

Thieme. (n.d.). Regioselective Synthesis of Indanones. Thieme Connect. [Link]

-

Choi, T., & Ma, E. (2007). Simple and Regioselective Bromination of 5,6-Disubstituted-indan-1-ones with Br2 Under Acidic and Basic Conditions. PMC. [Link]

-

Kwiecień, H., et al. (2017). Synthesis of 1-indanones with a broad range of biological activity. PMC. [Link]

-

ACS Publications. (2025). Photo-Catalyzed Synthesis of Indanones from Aromatic Aldehydes and Terminal Alkynes. The Journal of Organic Chemistry. [Link]

-

Beilstein Journals. (n.d.). Synthesis of 1-indanones with a broad range of biological activity. Beilstein Journal of Organic Chemistry. [Link]

-

RSC Publishing. (2022). Annulations involving 1-indanones to access fused- and spiro frameworks. RSC Advances. [Link]

-

TÜBİTAK Academic Journals. (2009). Photochemical bromination of substituted indan-1-one derivatives. Turkish Journal of Chemistry. [Link]

-

ResearchGate. (n.d.). Derivatization of bromo‐substituted compounds 9 j, 9 k and 9 o by Suzuki‐cross coupling reaction. ResearchGate. [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. researchgate.net [researchgate.net]

- 3. Synthesis of 1-indanones with a broad range of biological activity - PMC [pmc.ncbi.nlm.nih.gov]

- 4. benchchem.com [benchchem.com]

- 5. Simple and Regioselective Bromination of 5,6-Disubstituted-indan-1-ones with Br2 Under Acidic and Basic Conditions | MDPI [mdpi.com]

- 6. Simple and Regioselective Bromination of 5,6-Disubstituted-indan-1-ones with Br2 Under Acidic and Basic Conditions - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. tandfonline.com [tandfonline.com]

- 9. Anticancer activity, toxicity and pharmacokinetic profile of an indanone derivative - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Frontiers | Anticancer effect of Indanone-based thiazolyl hydrazone derivative on p53 mutant colorectal cancer cell lines: An in vitro and in vivo study [frontiersin.org]

- 11. researchgate.net [researchgate.net]

- 12. Synthesis, in silico Studies and Pharmacological Evaluation of a New Series of Indanone Derivatives as Anti-Parkinsonian and Anti-Alzheimer's Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. pubs.acs.org [pubs.acs.org]

[1]

Executive Summary

5-Bromo-1-indanone (CAS 34598-49-7) is a bicyclic aromatic ketone characterized by a fused benzene and cyclopentanone ring system with a bromine substituent at the C5 position.[1][2][3][4] It serves as a critical "privileged scaffold"—a molecular framework capable of providing ligands for diverse biological targets.[1] Its rigidity reduces the entropic penalty of binding, while the C5-bromine atom acts as a versatile handle for palladium-catalyzed cross-coupling reactions (Suzuki, Buchwald-Hartwig), enabling rapid Structure-Activity Relationship (SAR) exploration in drug discovery.[1]

This guide analyzes its physicochemical properties, industrial synthesis protocols, and its pivotal role in developing kinase inhibitors (e.g., B-Raf) and GPCR modulators.

Chemical Profile & Physicochemical Properties[1][3][5][6][7][8]

Understanding the physical baseline of 5-Bromo-1-indanone is essential for optimizing reaction conditions and purification strategies.[1]

| Property | Value | Technical Note |

| IUPAC Name | 5-bromo-2,3-dihydro-1H-inden-1-one | Preferred nomenclature for regulatory filing.[1] |

| Molecular Formula | C₉H₇BrO | |

| Molecular Weight | 211.06 g/mol | Suitable for fragment-based drug design (Rule of 3 compliant).[1] |

| Appearance | White to light yellow crystalline powder | Coloration often indicates trace oxidation or bromination byproducts.[1] |

| Melting Point | 126–129 °C | Sharp melting point allows for purity verification via DSC.[1] |

| Solubility | Soluble in DCM, THF, Ethyl Acetate | Poor water solubility; requires organic co-solvents for biological assays. |

| Reactivity | Electrophilic (Ketone), Nucleophilic (Aryl Bromide) | Dual reactivity allows orthogonal functionalization. |

Synthesis Methodologies

Two primary routes exist for the synthesis of 5-Bromo-1-indanone. The choice depends on scale and available starting materials.[1]

Route A: Intramolecular Friedel-Crafts Acylation (Industrial Standard)

This route is preferred for kilogram-scale production due to the low cost of reagents.[1] It involves the cyclization of 3-(3-bromophenyl)propanoic acid.[1][5]

-

Mechanism: Acid-mediated generation of an acylium ion followed by electrophilic aromatic substitution.[1]

-

Regioselectivity: The para directing effect of the bromine atom on the phenyl ring directs cyclization to the desired position, though ortho cyclization (leading to 7-bromo-1-indanone) is a potential minor impurity.[1]

Route B: Oxidation of 5-Bromoindan-1-ol

Used when the alcohol precursor is available or when avoiding harsh Lewis acids is necessary.[1]

-

Reagent: tert-Butyl hydroperoxide (TBHP) in water.[1]

-

Conditions: 100°C, 24h.[6]

-

Yield: ~92%.[1]

-

Green Chemistry Note: Water serves as the solvent, reducing VOC emissions.

Visualization: Synthesis Pathways

The following diagram illustrates the logical flow of synthesis and downstream derivatization.

Caption: Synthesis of 5-Bromo-1-indanone via Friedel-Crafts acylation and subsequent divergent synthesis pathways.

Experimental Protocols

Protocol 1: Industrial Synthesis via Friedel-Crafts Acylation

Objective: Synthesize 5-Bromo-1-indanone from 3-(3-bromophenyl)propanoic acid.[1]

-

Acyl Chloride Formation:

-

Charge a reactor with 3-(3-bromophenyl)propanoic acid (1.0 eq) and dichloromethane (DCM).

-

Add thionyl chloride (1.2 eq) dropwise at 0°C.

-

Reflux for 2 hours until gas evolution (HCl, SO2) ceases.

-

Concentrate in vacuo to remove excess thionyl chloride.[1]

-

-

Cyclization:

-

Quench & Isolation:

-

Purification:

-

Recrystallize from ethanol or methanol to yield off-white crystals.[1]

-

Protocol 2: Suzuki-Miyaura Cross-Coupling (Derivatization)

Objective: Functionalize the C5 position to create a biaryl scaffold (e.g., for B-Raf inhibition).[1]

-

Setup:

-

In a nitrogen-purged flask, combine 5-Bromo-1-indanone (1.0 eq), Aryl boronic acid (1.2 eq), and K2CO3 (2.0 eq).

-

Solvent system: 1,4-Dioxane/Water (4:1).[1]

-

-

Catalysis:

-

Add Pd(dppf)Cl2 (0.05 eq). The ferrocene ligand prevents catalyst poisoning and promotes oxidative addition into the aryl-bromide bond.[1]

-

-

Reaction:

-

Heat to 90°C for 4–6 hours. Monitor disappearance of starting material via TLC or LC-MS.[1]

-

-

Workup:

Pharmaceutical Applications & Mechanism of Action[5]

5-Bromo-1-indanone is not a drug itself but a "warhead" carrier and structural anchor.[1]

A. B-Raf Kinase Inhibitors (Oncology)

In the development of inhibitors for the B-Raf V600E mutation (melanoma), the indanone core provides a rigid scaffold that mimics the ATP-binding pocket of the kinase.[1]

-

Mechanism: The ketone oxygen acts as a hydrogen bond acceptor for the kinase hinge region.[1]

-

Derivatization: The C5 bromine is replaced with an imidazole or pyridine moiety via Suzuki coupling to interact with the "gatekeeper" residues in the active site.

-

Example: Intermediates for SB-590885 , a potent B-Raf inhibitor.[1]

B. Metabotropic Glutamate Receptor (mGluR) Antagonists

Indanone derivatives are explored as negative allosteric modulators (NAMs) for mGluR1 and mGluR5, utilized in treating anxiety and chronic pain.

-

SAR Insight: The 5-position substitution dictates selectivity between mGluR subtypes.[1] The rigidity of the indanone ring locks the pharmacophore in a bioactive conformation, superior to flexible linear analogs.

Visualization: Pharmacophore Mapping

Caption: Pharmacophore mapping of 5-Bromo-1-indanone showing key interaction points with protein targets.[1]

Safety & Handling (E-E-A-T)

-

Hazards: Classified as an Irritant (Skin/Eye/Respiratory).

-

H-Codes: H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).

-

Storage: Store in a cool, dry place. Light sensitive (bromine elimination can occur over prolonged UV exposure).

-

Disposal: Halogenated organic waste.[1] Do not mix with acid streams to avoid HBr generation.[1]

References

-

Takle, A. K., et al. (2006). The identification of potent and selective imidazole-based inhibitors of B-Raf kinase.[1] Bioorganic & Medicinal Chemistry Letters, 16(2), 378-381. (Cited for pharmaceutical application).[7]

-

National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 520695, 5-Bromo-1-indanone.[1] Available at: [Link][5]

Sources

- 1. 5-Bromo-1-indanone synthesis - chemicalbook [chemicalbook.com]

- 2. benchchem.com [benchchem.com]

- 3. 5-Bromo-1-indanone | C9H7BrO | CID 520695 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Synthesis routes of 5-Bromo-1-indanone [benchchem.com]

- 5. 7-Bromo-1-indanone | High-Purity Research Chemical [benchchem.com]

- 6. CN104230752B - A kind of preparation method of 2,4,4,4-tetrachloro butyronitrile - Google Patents [patents.google.com]

- 7. tandfonline.com [tandfonline.com]

Methodological & Application

Application Note: Precision Functionalization of 5,6-Dibromo-2,3-dihydro-1H-inden-1-one via Suzuki-Miyaura Coupling

Executive Summary

5,6-Dibromo-2,3-dihydro-1H-inden-1-one (hereafter 5,6-DBI ) is a high-value scaffold in the synthesis of bioactive indenopyrazoles, Donepezil analogs, and organic semiconductors (indenofluorenes). Its unique ortho-dibromo substitution pattern, coupled with the electronic bias of the C1-ketone, presents a specific challenge: controlling regioselectivity .

This guide provides a validated roadmap for researchers to:

-

Selectively mono-couple at the electronically activated C5 position.

-

Exhaustively bis-couple to generate symmetric derivatives.

-

Sequentially functionalize the core to create asymmetric libraries.

Mechanistic Insight & Regioselectivity

To master the chemistry of 5,6-DBI, one must understand the electronic landscape of the indanone core. The reaction outcome is dictated by the rate of Oxidative Addition (OA), the turnover-limiting step for aryl bromides in this context.

The Electronic Bias (The "C5 Advantage")

-

The Deactivator: The carbonyl group at C1 is a strong Electron Withdrawing Group (EWG). Through conjugation with the bridgehead carbon (C7a), it depletes electron density at positions ortho and para to C7a.

-

C5 is para to the C7a bridgehead

Electron Deficient (Activated for OA).

-

-

The Activator: The alkyl bridgehead (C3a) acts as a weak Electron Donating Group (EDG).

-

C6 is para to the C3a bridgehead

Electron Rich (Deactivated for OA).

-

Steric Considerations

While C5 and C6 are adjacent (ortho), the steric environment is comparable. However, once the C5 position is coupled, the C6 position becomes significantly more sterically crowded (the "ortho-effect"), requiring specialized ligands (e.g., SPhos, XPhos) to force the second coupling.

Experimental Workflows (Visualization)

The following diagram illustrates the decision matrix for synthesizing Mono-, Bis-, or Asymmetric derivatives.

Caption: Workflow logic for targeting specific substitution patterns on the 5,6-dibromoindanone core.

Detailed Protocols

Protocol A: Regioselective Mono-Coupling (Targeting C5)

Objective: Isolate the 5-aryl-6-bromo derivative with >90% regioselectivity.

Rationale: We use a "standard" activity ligand (dppf) and controlled stoichiometry. Highly active ligands (Buchwald type) might erode selectivity by forcing the C6 reaction too early.

Reagents:

-

5,6-Dibromo-1-indanone (1.0 equiv)

-

Aryl Boronic Acid (1.05 equiv)

-

Catalyst: Pd(dppf)Cl₂[1]·CH₂Cl₂ (3 mol%)

-

Base: Na₂CO₃ (2.0 M aqueous, 2.0 equiv)

-

Solvent: 1,4-Dioxane (0.1 M concentration)

Procedure:

-

Charge a reaction vial with 5,6-DBI (290 mg, 1.0 mmol), Boronic Acid (1.05 mmol), and Pd(dppf)Cl₂ (24 mg, 0.03 mmol).

-

Evacuate and backfill with Nitrogen (x3).

-

Add degassed 1,4-Dioxane (10 mL) and 2.0 M Na₂CO₃ (1.0 mL).

-

Heat to 60°C (oil bath temperature). Note: Do not exceed 80°C to prevent bis-coupling.

-

Monitor by HPLC/UPLC at 2 hours. Look for the disappearance of SM.

-

QC Check: If Bis-product >5%, lower temp to 50°C. If SM remains >20%, add 1 mol% catalyst.

-

-

Workup: Dilute with EtOAc, wash with water/brine. Dry over MgSO₄.

-

Purification: Flash chromatography (Hexane/EtOAc). The mono-coupled product usually elutes after the bis-product but before the SM (polarity dependent).

Protocol B: Exhaustive Bis-Coupling (Symmetric)

Objective: Install two identical aryl groups at C5 and C6.

Rationale: The second coupling at C6 is sterically hindered by the newly installed group at C5. We require a bulky, electron-rich phosphine (SPhos or XPhos) to facilitate oxidative addition at the crowded C6-Br bond.

Reagents:

-

5,6-Dibromo-1-indanone (1.0 equiv)

-

Aryl Boronic Acid (3.0 equiv )

-

Catalyst: Pd(OAc)₂ (5 mol%) + SPhos (10 mol%) OR XPhos Pd G2 (5 mol%)

-

Base: K₃PO₄ (3.0 equiv, solid) or Cs₂CO₃ (for base-sensitive substrates)

-